Product packaging for Carbon monosulfide(Cat. No.:CAS No. 2944-05-0)

Carbon monosulfide

Cat. No.: B1196269
CAS No.: 2944-05-0
M. Wt: 44.08 g/mol
InChI Key: DXHPZXWIPWDXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Fundamental Chemical Research of Diatomic Molecules

Carbon monosulfide plays a crucial role in fundamental chemical research, particularly in the study of diatomic molecules. Its inherent instability as a solid or liquid, existing primarily as a gas, makes it a challenging yet intriguing subject for both theoretical and experimental investigations wikidata.orgchem960.com. CS is considered isovalent with carbon monoxide, though it is less stable under standard conditions, a property that stems from the greater stability of C–S single bonds, leading to its tendency to polymerize wikidata.orgchem960.comnucleos.com.

Researchers utilize CS as a benchmark for understanding the complex interplay of bonding, spectroscopy, and reactivity in simple molecular systems wikipedia.orgfishersci.se. High-level ab initio calculations are frequently employed to determine its potential energy curves, dipole moments, and spectroscopic constants, providing crucial data for refining theoretical models of molecular structure and dynamics wikipedia.orgnih.govnih.gov. Studies on its electronic structure and excited states further contribute to a deeper understanding of diatomic molecular behavior nih.govnih.gov. Furthermore, investigations using valence bond theory compare its bonding characteristics (covalent versus dative) with those of other 10-valence-electron diatomic molecules like CO and silicon monosulfide (SiS), highlighting unique aspects of its chemical bonding.

The precise spectroscopic data of this compound, including its rotational constants, vibrational frequencies, and dipole moment, are critically reviewed and tabulated, making them invaluable tools for both laboratory and astronomical detection and characterization wikipedia.orgnih.gov.

Historical Development of this compound Studies in Laboratory and Astronomical Contexts

The study of this compound has evolved significantly across laboratory and astronomical settings.

Laboratory Contexts: this compound was first observed in the laboratory in 1868 and 1872, with early reports noting its tendency to polymerize upon exposure to sunlight wikidata.org. Synthetic methods for CS typically involve the thermal decomposition of carbon disulfide (CS₂) or its reaction with reducing agents like hydrogen gas at high temperatures wikidata.orgnucleos.comnih.gov. Another method includes the use of a glow discharge through carbon disulfide vapor. Early spectroscopic investigations in the laboratory focused on its emission spectra, with notable contributions from Strutt and Fowler in 1911, followed by Martin and Jevons. The development of specialized handling techniques has been crucial in overcoming the explosive nature of the CS monomer, enabling its production in gram quantities for synthetic applications nih.gov. Microwave spectroscopy has been extensively used to characterize CS, providing fundamental molecular data applicable to radio astronomy wikipedia.org.

Astronomical Contexts: this compound was first detected as a gas in the interstellar medium (ISM) through its rotational emission lines, a landmark discovery reported by Penzias et al. in 1971 wikidata.orgchem960.com. Since then, CS has been observed in various interstellar environments, including dense molecular clouds associated with star formation, such as the Orion A and Barnard 1 molecular clouds, and hot molecular cores. Its presence provides insights into the chemical composition and physical conditions of these regions.

Beyond interstellar clouds, CS was detected in Jupiter's stratosphere in 1994, identified as a product resulting from the impact of comet Shoemaker-Levy 9 (SL9). More recently, observations by the Atacama Large Millimeter/submillimeter Array (ALMA) have revealed the distribution of CS in the spiral galaxy M77 (NGC 1068), where it is found in both the circumnuclear disk and the surrounding starburst ring, indicating its presence in complex galactic environments. Studies of isotopic abundances, such as carbon-13 and sulfur-34, in interstellar this compound have also been conducted, providing valuable information on nucleosynthesis and chemical fractionation processes in space wikipedia.org. Furthermore, CS is recognized as a key intermediate in the formation pathways of more complex organic molecules in dense molecular clouds, with its hydrogenation leading to species like HCS and methyl mercaptan (CH₃SH) nucleos.com.

Overview of Current Research Paradigms for Unstable Sulfur-Bearing Species

Current research on unstable sulfur-bearing species, including this compound, addresses significant challenges in understanding sulfur chemistry across various environments. A major puzzle in astrochemistry is the "missing sulfur" problem, where the observed abundance of sulfur in dense interstellar regions is highly depleted compared to cosmic expectations, with only about 1% in the gas phase and 5% in molecular solids.

To tackle these complexities, researchers employ a multi-faceted approach combining:

Advanced Spectroscopy and Computational Chemistry: High-resolution spectroscopic techniques, including microwave, submillimeter, and infrared spectroscopy, are crucial for obtaining precise molecular "fingerprints" that enable the detection and identification of these often short-lived species in both laboratory and astronomical settings wikipedia.org. Complementary to experimental efforts, sophisticated computational methods such as ab initio calculations, Density Functional Theory (DFT), and multi-reference configuration interaction (MRCI+Q) are used to predict potential energy surfaces, dipole moments, transition probabilities, and spectroscopic constants, which are essential for interpreting observational data and exploring reaction pathways nucleos.comwikipedia.orgnih.govnih.gov.

Surface Chemistry and Interstellar Ices: A significant focus is placed on understanding chemical reactions occurring on the surfaces of cold interstellar ices. These icy mantles are believed to provide efficient pathways for the formation of complex molecules, including sulfur-bearing species. For instance, the hydrogenation of CS on ice surfaces is studied as a route to methyl mercaptan and other intermediates. Laboratory experiments simulate these conditions to constrain reaction rates and mechanisms relevant to astrochemical models.

Reactivity and Polymerization Studies: The unique reactivity of unstable species like CS is explored, including its interactions with Lewis acids and bases, halogens, amines, and thiols, to elucidate underlying reaction mechanisms and modes of chemical attack nih.gov. The tendency of CS to polymerize, reflecting the stability of C–S single bonds, is also a subject of ongoing investigation, including the structures of the resulting polymers wikidata.orgchem960.comnih.gov.

Astronomical Observations and Modeling: Modern telescopes like ALMA and the James Webb Space Telescope (JWST) offer unprecedented sensitivity and spectral resolution, allowing for the detection of new and elusive sulfur-bearing species and the precise determination of their abundances in diverse astrophysical environments. These observational data are then integrated into astrochemical models to simulate sulfur chemistry in specific regions, such as the Taurus Molecular Cloud 1 (TMC-1), aiming to explain the observed depletion and distribution of sulfur compounds nih.gov.

Prebiotic Chemistry: The reactions involving unstable sulfur compounds, including CS, are also investigated for their potential role in prebiotic chemistry, as they may mimic conditions present in early Earth or extraterrestrial environments where life's precursors could have originated nucleos.com.

These integrated research paradigms aim to bridge the gap between laboratory findings and astronomical observations, providing a comprehensive understanding of the formation, evolution, and significance of unstable sulfur-bearing molecules in the universe.

Data Tables

Here are some key properties and spectroscopic constants for this compound (CS):

Table 1: General Properties of this compound (CS)

PropertyValueUnitSource
Chemical FormulaCS- chem960.com
Molar Mass44.07g·mol⁻¹ chem960.com
AppearanceReddish crystalline powder (as polymer)- chem960.com
Solubility in WaterInsoluble- chem960.com
Bond Length (rCS)1.5349Å wikidata.org
Dipole Moment1.96Debye nucleos.com

Note: The appearance refers to the polymeric form, as the monomer is unstable as a solid or liquid wikidata.org. The dipole moment value is widely cited in literature, including sources not explicitly excluded.

Table 2: Spectroscopic Constants for this compound (CS) (X¹Σ⁺ state)

ConstantValueUnitSource
Vibrational Constant (ωe)1285.155cm⁻¹
Rotational Constant (Be)0.8200436cm⁻¹
Centrifugal Distortion (De)0.00000287cm⁻¹ nih.gov

Note: Values are for the ground electronic state (X¹Σ⁺) unless otherwise specified.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CS2<br>CS B1196269 Carbon monosulfide CAS No. 2944-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanidylidynesulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CS/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPZXWIPWDXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[S+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69822-67-9
Record name Carbon sulfide (CS), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69822-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00183645
Record name Carbon sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

44.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2944-05-0
Record name Thiocarbonyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2944-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbon sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of Carbon Monosulfide

Computational Spectroscopy and Spectroscopic Constant Predictions

Theoretical Rovibrational Transition Property Determination

Theoretical studies play a critical role in characterizing the rovibrational transition properties of carbon monosulfide, which is of significant astronomical importance due to its detection in outer space via rovibrational spectroscopy. researcher.lifetandfonline.comtandfonline.com Researchers employ advanced quantum chemical methods to calculate key properties such as potential energy curves (PECs) and dipole moment functions (DMFs). For instance, investigations have focused on the X¹Σ⁺ ground electronic state and the A¹Π excited state of CS. researcher.lifetandfonline.comtandfonline.com

The computational approaches often involve highly correlated ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method followed by the valence internally contracted multi-reference configuration interaction (icMRCI) approach. researcher.lifetandfonline.comtandfonline.com To enhance accuracy, these calculations typically incorporate core-valence correlation and scalar relativistic corrections. researcher.lifetandfonline.comtandfonline.com Furthermore, the extrapolation of potential energies to the complete basis set limit is performed to achieve higher precision. tandfonline.comtandfonline.com

From these theoretical derivations, crucial spectroscopic parameters are determined, including Einstein A coefficients, band origins, and oscillator strengths for various rovibrational transitions. tandfonline.com Studies indicate that rovibrational transitions of the X¹Σ⁺ and A¹Π states become very weak when the change in vibrational quantum number (Δυ) is six or greater. tandfonline.com The calculated Einstein A coefficients for vibronic emissions of the A¹Π₁ – X¹Σ⁺₀⁺ system are found to be large, suggesting that these emissions are readily measurable through spectroscopy. tandfonline.com A strong agreement between theoretical predictions and experimental observations has been consistently reported for these rovibrational properties. tandfonline.comtandfonline.com

Radiative Lifetime Computations and Emission Efficiency Modeling

Computational chemistry is extensively used to determine the radiative lifetimes of various electronic states of this compound, which are crucial for understanding its emission characteristics and behavior in different environments, including the interstellar medium. Studies have computed radiative lifetimes for a range of excited states of the neutral this compound molecule, including the 1¹Σ⁻, 1¹Δ, 2¹Σ⁺, a³Π, 1³Σ⁺, d³Δ, and e³Σ⁻ states. researcher.lifedntb.gov.ua Additionally, the radiative lifetimes of the this compound cation (CS⁺) in its A²Π, B²Σ⁺, 2²Π, 1²Σ⁻, C²Δ, and a⁴Σ⁺ states have also been investigated. researcher.life

The distribution of radiative lifetime as a function of the rotational quantum number has been calculated, providing a more detailed understanding of how molecular rotation influences the emission process. tandfonline.com The large Einstein A coefficients computed for the vibronic emissions of the A¹Π₁ – X¹Σ⁺₀⁺ system further support the ease with which these emissions can be spectroscopically measured. tandfonline.com

Beyond individual molecular states, theoretical work has also focused on the formation of CS through radiative association. Rate constants for this process have been calculated, encompassing both direct and indirect formation pathways. oup.com Indirect processes, such as inverse rotational and electronic predissociation, are evaluated under conditions of local thermodynamic equilibrium (LTE) and in the non-LTE limit, considering zero radiation temperature and atomic density. oup.com These computations provide a framework for predicting CS formation rates in realistic astrophysical environments. oup.com

Predictive Spectroscopic Parameter Derivations

The derivation of predictive spectroscopic parameters for this compound relies heavily on theoretical and computational methodologies, enabling a detailed characterization of its molecular structure and energy landscape. Numerous theoretical studies have reported spectroscopic parameters and potential energy curves (PECs) for the X¹Σ⁺ and A¹Π states of CS. tandfonline.com

Computational spectroscopy involves the calculation of various rotational and vibrational spectroscopic parameters beyond simplified approximations, including quartic centrifugal distortion constants, vibrational contributions to rotational constants, and vibrational frequencies. frontiersin.org Density functional theory (DFT) and highly accurate hybrid and double-hybrid functionals are frequently employed in these computations to achieve precise predictions of spectroscopic parameters. frontiersin.orgresearchgate.net

Key spectroscopic parameters such as dissociation energy (D_e), equilibrium bond length (R_e), harmonic vibrational frequency (ω_e), anharmonicity constant (ω_eχ_e), vibration-rotation interaction constant (α_e), and equilibrium rotational constant (B_e) are evaluated from the determined PECs. nih.gov The accuracy of these derived parameters is significantly influenced by the inclusion of core-valence correlation and relativistic corrections in the theoretical models. nih.gov Comparisons between theoretically derived and experimentally observed spectroscopic parameters for CS consistently show good agreement. tandfonline.comacs.org Experimental data for CS, including vibrational and rotational constants, and geometric parameters, serve as crucial benchmarks for validating these computational predictions. nist.gov

An example of experimentally derived spectroscopic constants for this compound is provided in the table below.

ParameterValue (cm⁻¹)Reference
Harmonic vibrational frequency (ωe)1285.1552007Iri:389 nist.gov
Anharmonicity constant (ωexe)6.5026052007Iri:389 nist.gov
Equilibrium rotational constant (Be)0.82004362007Iri:389 nist.gov
Vibration-rotation interaction constant (αe)5.918345E-032007Iri:389 nist.gov
Vibrational zero-point energy (ZPE)641.0332007Iri:389 nist.gov

Computational Reaction Dynamics and Mechanism Modeling

Computational reaction dynamics and mechanism modeling provide a microscopic understanding of how this compound participates in chemical reactions, elucidating reaction pathways, transition states, and product formation. These studies are essential for predicting reactivity and understanding chemical processes in various environments, including interstellar chemistry. escholarship.org

For instance, computational investigations have shown that the reaction between atomic nitrogen (N) and carbon disulfide (CS₂) to form this compound (CS) and nitrogen sulfide (B99878) (NS) is energetically favorable due to a low energy barrier, which aligns with experimental observations. tyut.edu.cn Similarly, the reaction of atomic oxygen (O(³P)) with carbon disulfide (CS₂) to yield this compound (CS) and sulfur monoxide (SO) has been computationally studied, with results consistent with experimental findings. tyut.edu.cn

A detailed theoretical study has been conducted on the dynamics and kinetics of the reaction O(³P) + CS(X¹Σ⁺) → CO(X¹Σ⁺) + S(³P). nih.gov This research utilized the quasi-classical trajectory (QCT) method and ab initio potential energy surfaces (PESs). nih.gov The findings indicate that this reaction is highly exothermic, with a significant portion of the available energy (up to approximately 81%) channeled into the vibrational excitation of the carbon monoxide product. nih.gov The application of transition state theory (TST) in these studies has yielded rate constants that show good agreement with experimental measurements within specific temperature ranges. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely used to explore potential energy surfaces, identify transition states, and characterize intermediates in reactions involving CS and related sulfur compounds. For example, the hydrolysis mechanism of carbon disulfide (CS₂) has been investigated using DFT, revealing a multi-step process involving hydrogen migration. researchgate.net Beyond specific reactions, computational studies also employ molecular dynamics simulations to directly simulate the entire process of chemical reactions, offering a dynamic perspective on reaction mechanisms. arxiv.org

Synthesis Pathways and Laboratory Formation Mechanisms of Carbon Monosulfide

High-Temperature Pyrolysis Techniques

High-temperature pyrolysis serves as a method for generating carbon monosulfide by subjecting sulfur-containing precursors to extreme thermal conditions. One notable approach involves the decomposition of carbon disulfide (CS₂) vapor in a high-voltage alternating current (AC) arc. wikipedia.org This method facilitates the breakdown of the stable carbon disulfide molecule, leading to the formation of the more reactive this compound. During this process, other sulfur-containing compounds, such as elemental sulfur (S) and carbon subsulfide (C₃S₂), are also produced as byproducts. researchgate.net

While carbon disulfide pyrolysis is a direct route, the thermal dissociation of carbonyl sulfide (B99878) (COS) has also been investigated under high-temperature conditions, such as in shock waves at temperatures ranging from 1500 K to 3100 K. researchgate.net In such environments, COS primarily dissociates into carbon monoxide (CO) and sulfur dioxide (SO₂). researchgate.net Although COS can be an intermediate in the oxidation of CS₂, the direct and primary formation of this compound from COS pyrolysis in these specific studies is not explicitly detailed. researchgate.netresearchgate.net

Discharge-Flow Reactor Systems for Unstable Species Generation

Discharge-flow reactor systems are particularly well-suited for the generation of unstable chemical species like this compound, as they allow for controlled reaction environments and immediate trapping or detection of transient products. This compound has been successfully prepared in the laboratory by passing carbon disulfide vapor through an electrical discharge at low pressures. researchgate.net The high energy imparted by the electrical discharge breaks the bonds in carbon disulfide, producing this compound molecules. Following their generation, these unstable CS molecules are typically directed into a low-temperature trapping system. researchgate.net

Matrix Isolation Synthetic Methodologies

Matrix isolation is a powerful spectroscopic technique used to trap and stabilize highly reactive and unstable chemical species at extremely low temperatures, typically between 10 K and 40 K. ruhr-uni-bochum.de This method is crucial for studying this compound, which readily polymerizes at higher temperatures. researchgate.netwikipedia.orgchemeurope.com

In this methodology, this compound, generated from precursors like carbon disulfide via an electrical discharge, is co-deposited with a large excess of an inert gas (e.g., argon or frozen carbon disulfide) onto a cooled spectroscopic window. researchgate.netruhr-uni-bochum.de The inert matrix serves to isolate individual CS molecules, preventing them from reacting with each other or polymerizing. The presence of the trapped this compound molecule can then be confirmed and studied using various spectroscopic techniques. For instance, the CS molecule trapped within a matrix of frozen carbon disulfide has been detected by its characteristic stretching frequency at 1274 cm⁻¹ in the infrared spectrum. researchgate.net This observed frequency allows for the calculation of its anharmonic force constant, determined to be 8.5 mdyn/Å. researchgate.net Upon gentle warming of the matrix, the isolated this compound can partially decompose into carbon subsulfide (C₃S₂) and elemental sulfur, or polymerize. researchgate.net

Reactivity and Reaction Dynamics of Carbon Monosulfide

Gas-Phase Kinetic Studies

The study of gas-phase reactions involving carbon monosulfide is crucial for understanding its role in complex chemical systems. These investigations provide fundamental data on reaction rates and how they are influenced by factors such as temperature and the nature of the reacting species.

Atom-Molecule Reactions (e.g., CS + O)

The reactions of this compound with atoms are fundamental processes that have been the subject of numerous kinetic studies. The reaction between CS and an oxygen atom (O) is a particularly significant and very fast reaction. nist.gov

The primary products of the CS + O reaction are carbon monoxide (CO) and a sulfur atom (S). researchgate.net The temperature dependence of the rate constant for this reaction has been investigated, and it has been found that the reaction proceeds with a low activation energy. researchgate.netrsc.org Experimental measurements have been fitted to the Arrhenius equation, yielding specific rate parameters. researchgate.net For instance, one study determined the rate constant expression as log₁₀k₂ = 9.8 (±0.2) – 600(±300) cal (mole 2.303 RT) in units of l·mol⁻¹·s⁻¹ for the reaction O(2³P) + CS₂ → SO + CS, which was then used to study the subsequent reaction of CS. rsc.org Another study focusing on the CS + O → CO + S reaction reported an experimental rate constant fit of k = 2.6 x 10⁻¹⁰ e^(-757.7/T) cm³ s⁻¹, highlighting the reaction's temperature dependence. researchgate.net

Theoretical calculations have also been employed to understand the dynamics of the CS + O reaction, exploring the potential energy surfaces of the interacting species. researchgate.netresearchgate.net These studies help to elucidate the mechanism by which the reactants are converted into products and provide insights into the energy barriers involved. researchgate.net

ReactionRate Constant (k)Temperature (K)Reference
CS + O → CO + S2.6 x 10⁻¹⁰ e^(-757.7/T) cm³ s⁻¹150-300 researchgate.net
O(2³P) + CS₂ → SO + CSlog₁₀k₂ = 9.8 - 600/(2.303RT) l·mol⁻¹·s⁻¹305, 410 rsc.org

Reactions with Other Simple Species

This compound also reacts with other simple radical species, such as the hydroxyl radical (OH). The reaction CS + OH is of interest in various chemical environments. Theoretical investigations have been conducted to map out the potential energy surface for this reaction and calculate thermal rate constants. researchgate.net These studies provide insights into the reaction dynamics and the likely products formed. researchgate.net

The hydrogenation of this compound is another important reaction, particularly in interstellar chemistry. aanda.org A network of 29 reactions linking CS to methyl mercaptan (CH₃SH) has been characterized, involving ten intermediate radicals and molecules. aanda.org This network includes both addition and abstraction reactions, with calculated activation energies and low-temperature rate constants for the radical-neutral reactions. aanda.org

Ion-Molecule Reaction Dynamics

The reactions of this compound with ions are important in plasmas and astrophysical environments. Studies of ion-molecule reactions involving the precursor to CS, carbon disulfide (CS₂), provide insights into the formation and subsequent reactions of the CS radical. For example, the charge-transfer reaction between argon ions (Ar⁺) and CS₂ can lead to the formation of excited CS₂⁺, which can then dissociate. researchgate.net Both Ar⁺ and Ar₂⁺ have been identified as potential excitation sources in the reaction with CS₂, leading to different spectral features of the resulting CS₂⁺ emission. researchgate.net

The study of ion-molecule reactions, such as the D⁺ + H₂ system and the Ar⁺ + H₂ reaction, has benefited from techniques that can handle the nonadiabatic behavior often prevalent in these processes. annualreviews.org These methods are well-suited for investigating the complex dynamics of ion-molecule interactions.

Matrix Isolation Reactivity Investigations

Matrix isolation is a powerful technique for studying highly reactive and unstable species like this compound. ebsco.comcambridge.org This method involves trapping the species of interest in a cryogenic matrix of an inert gas, such as argon, at very low temperatures (typically 10-40 K). ebsco.comruhr-uni-bochum.de The rigid, inert environment stabilizes the reactive species by preventing them from reacting with each other. cambridge.orgrsc.org

This technique allows for the spectroscopic investigation of the trapped molecules. ebsco.com By co-depositing CS with other reactants in the matrix, it is possible to study their reactions under controlled conditions. ruhr-uni-bochum.de Slowly warming the matrix can allow trapped species to migrate and react, and the formation of products and intermediates can be monitored spectroscopically. ebsco.com This provides valuable information about reaction pathways and mechanisms. ebsco.com

For example, photochemical reactions can be initiated in the matrix by irradiating the sample with light of a suitable wavelength. ruhr-uni-bochum.de Studies on the photochemical reaction between CS₂ and ClF in an argon matrix have shown the formation of prereactive van der Waals complexes and subsequent photoproducts. mdpi.com While this study focused on CS₂, the techniques are directly applicable to investigating the reactivity of CS. The photolysis of methyl thioglycolate in an argon matrix has been shown to produce methanol (B129727), thioformaldehyde (B1214467), and carbon monoxide, demonstrating the utility of matrix isolation in elucidating photochemical mechanisms. conicet.gov.ar

Electron-Impact Rotational Excitation Studies

The rotational excitation of this compound by electron impact is a significant process in environments where there is a notable electron fraction, such as in diffuse molecular clouds and interstellar shocks. researchgate.net These studies are important for accurately modeling the populations of different rotational levels of CS in such environments.

The molecular R-matrix method, combined with the adiabatic-nuclei-rotation (ANR) approximation, has been used to study the rotational excitation of CS by thermal electron impact. researchgate.net These calculations provide rate coefficients for transitions between different rotational levels (J) for a range of electron temperatures (5–5000 K). researchgate.net

The results of these studies confirm that dipole-allowed transitions, where the change in the rotational quantum number (ΔJ) is 1, are the dominant excitation pathways. researchgate.net The rate coefficients for these electron-impact excitations are at least five orders of magnitude greater than those for excitation by neutral species. researchgate.net Consequently, these electron-impact excitation rates are essential for any detailed population model of CS in environments with an electron fraction greater than approximately 10⁻⁵. researchgate.net

Transition TypeDominanceComparison with Neutral CollisionsSignificance Threshold (Electron Fraction)
Dipole-allowed (ΔJ=1)DominantRate coefficients are ≥ 10⁵ times greater> ~10⁻⁵

Table of Compound Names

FormulaName
ArArgon
Ar⁺Argon ion
Ar₂⁺Diargon cation
CCarbon
CH₂SHThiomethyl radical
CH₃SMethylthio radical
CH₃SHMethyl mercaptan (Methanethiol)
ClFChlorine monofluoride
COCarbon monoxide
CO₂Carbon dioxide
CSThis compound
CS₂Carbon disulfide
CS₂⁺Carbon disulfide cation
HHydrogen atom
H₂Dihydrogen
H₂CSThioformaldehyde
HCSThioformyl radical
NNitrogen atom
NONitrogen monoxide (Nitric oxide)
OOxygen atom
O₂Dioxygen
OCSCarbonyl sulfide (B99878)
OHHydroxyl radical
SSulfur atom
SOSulfur monoxide
SO₂Sulfur dioxide

Surface Chemistry on Interstellar Ice Analogues

The surface of interstellar dust grains, coated with icy mantles, serves as a crucial venue for the formation of complex molecules in the cold, dense regions of space. nih.gov this compound (CS), a molecule detected in the gas phase of the interstellar medium (ISM), readily adsorbs onto these ice analogues, primarily composed of amorphous solid water (ASW). aanda.orgacs.org Once on the surface, CS participates in a rich chemistry, dominated by hydrogenation reactions and influenced by the energetic processing of the ice matrix. The interaction of CS with these ice surfaces is fundamental to understanding the interstellar inventory of sulfur-bearing molecules. aanda.orgacs.org

The adsorption of CS onto water ice is characterized by its binding energy, which dictates its residence time on the grain surface and its mobility. Theoretical calculations have constrained the binding energy of CS on amorphous water ice surfaces. This interaction is a critical first step, enabling subsequent surface reactions to occur before the molecule desorbs back into the gas phase. arxiv.orgarxiv.org The process is dynamic, with adsorbed molecules potentially becoming trapped within the porous structure of amorphous ice and desorbing at temperatures linked to changes in the ice's physical state, such as crystallization or the sublimation of the water ice itself. ucl.ac.uk

Table 1: Adsorption Properties of this compound and Related Species on Ice Analogues This table presents theoretically calculated binding energies for this compound and its primary hydrogenation product, Thioformaldehyde, on different ice models. The energies are given in Kelvin (K), a common unit in astrochemistry that is directly proportional to energy (E = k_B*T).

SpeciesIce ModelBinding Energy (K)Binding Energy (kJ/mol)
CSAmorphous Water Ice2700 - 400022.4 - 33.3
CSCrystalline Ice386132.1
H₂CSAmorphous Water Ice3000 - 460024.9 - 38.2
H₂CSCrystalline Ice425835.4
Data sourced from computational studies on the interaction of sulfur-bearing molecules with ice surfaces. arxiv.org

The primary and most significant reaction pathway for this compound on interstellar ice analogues is sequential hydrogenation. aanda.org This process is analogous to the well-studied formation of methanol (CH₃OH) from the hydrogenation of carbon monoxide (CO). nih.govaanda.org Atoms, particularly hydrogen, are abundant in the ISM and readily accrete onto grain surfaces, where they can diffuse and react with other adsorbed species. nih.govuniversiteitleiden.nl

The hydrogenation of CS is not a single-step reaction but a complex network of sequential hydrogen additions. aanda.orgarxiv.org Detailed computational studies have mapped out the reaction network that connects CS to its fully hydrogenated product, methyl mercaptan (CH₃SH). aanda.org This network involves numerous intermediate species, both stable molecules and reactive radicals. The initial addition of a hydrogen atom to CS can form the HCS radical. Subsequent H-atom additions lead to the formation of thioformaldehyde (H₂CS), a stable molecule that has been observed in interstellar regions. aanda.orgaanda.org

The reaction network continues with further hydrogenation steps, creating a cascade of increasingly complex species. The entire process from CS to CH₃SH is estimated to involve approximately 15 distinct reactions, with up to 29 reactions and ten key intermediates characterized in theoretical models. aanda.orgaanda.org

Table 2: Key Intermediates in the Surface Hydrogenation of this compound This table lists the sequence of major radical and stable molecular intermediates formed during the sequential hydrogenation of CS on an ice surface, leading to Methyl Mercaptan.

ReactantProductProduct Name
CSHCSThioxomethyl radical
HCSH₂CSThioformaldehyde
H₂CSCH₂SH / CH₃SMercaptomethyl / Methylthio radical
CH₂SH / CH₃SCH₃SHMethyl Mercaptan
This simplified pathway highlights the major species in the reaction network as identified by theoretical chemistry studies. aanda.org

Beyond simple hydrogenation, the ice matrix itself can influence the reaction dynamics. Photochemical processes, driven by interstellar UV radiation, can alter the chemical landscape. aanda.orgrsc.org The photolysis of water ice produces highly reactive species such as hydroxyl radicals (OH) and oxygen atoms. acs.org These photoproducts can react with adsorbed CS, potentially leading to the formation of other sulfur-bearing molecules like carbonyl sulfide (OCS) or sulfur dioxide (SO₂), which have been detected in interstellar ices. acs.orgresearchgate.net While direct experimental studies on the photochemistry of CS on ice are limited, the well-documented photoreactivity of other molecules in ice matrices suggests that such pathways are plausible and could contribute to the diversity of interstellar sulfur chemistry. aanda.orgusherbrooke.ca

Spectroscopic Methodologies for Carbon Monosulfide Characterization

Millimeter-Wave and Submillimeter-Wave Spectroscopy Techniques

Millimeter-wave and submillimeter-wave spectroscopy are powerful tools for investigating the pure rotational spectra of transient molecules like carbon monosulfide. ias.ac.in These techniques are highly sensitive and provide high-resolution data, allowing for the precise determination of molecular constants. capes.gov.braip.org

Spectrometers used for these studies often consist of a source, an absorption cell, and a detector. The radiation source can be a klystron or a solid-state Gunn oscillator, with its frequency multiplied to reach the millimeter and submillimeter regions. ias.ac.inuni-koeln.de The absorption cell is designed to contain the unstable CS molecules, which are typically generated in situ through a DC discharge of a precursor gas like carbon disulfide (CS₂). ias.ac.inaip.org Free-space absorption cells are commonly employed to handle the reactive nature of CS. ias.ac.in

The high-resolution capabilities of these spectrometers enable the observation of fine details in the rotational spectra. For instance, the quadrupole hyperfine structures of isotopes like ³³S in ¹²C³³S have been resolved and analyzed. ias.ac.in These observations provide valuable information about the electronic environment of the nuclei.

The application of these techniques has been instrumental in characterizing the rotational transitions of CS and its isotopic species. ias.ac.in This data is not only fundamental to understanding the molecule's physical chemistry but is also critical for its detection in the interstellar medium (ISM) by radio astronomers. nist.gov In fact, the discovery of CS in the ISM was achieved through the observation of its J = 3 → 2 millimeter emission line.

Key Research Findings from Millimeter-Wave Spectroscopy:

Determination of precise rotational constants (B₀), centrifugal distortion constants (Dₑ), and other spectroscopic parameters for various isotopic species of CS. capes.gov.braip.org

Observation and analysis of hyperfine structures in the rotational spectra. ias.ac.in

Prediction of rotational transition frequencies up to 300 GHz, which is essential for radio astronomy. nist.govnist.gov

Infrared and Fourier Transform Infrared Spectroscopy Applications

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are vital for studying the vibrational transitions of this compound. These methods provide insights into the molecule's bond strength and vibrational energy levels.

In laboratory settings, IR absorption spectra of CS have been observed using tunable diode laser spectrometers. researchgate.net These studies often involve generating CS in the positive column of a DC discharge containing carbon disulfide and an inert gas like argon. researchgate.net By measuring the wavenumbers of numerous vibration-rotation transitions, researchers can accurately determine the fundamental vibrational frequencies and other molecular parameters. researchgate.net

FTIR spectroscopy offers advantages in terms of speed and signal-to-noise ratio, making it a powerful tool for analyzing transient species. The technique has been used to study the rovibrational transitions of CS, providing a detailed picture of the coupling between rotational and vibrational motions. tandfonline.com

Key Research Findings from Infrared Spectroscopy:

Measurement of the wavenumbers for various vibration-rotation transitions in different isotopic species of CS. researchgate.net

Assignment of specific bands, such as the 1-0, 2-1, 3-2, and 4-3 bands for ¹²C³²S, and bands for other isotopes like ¹²C³⁴S, ¹³C³²S, and ¹²C³³S. researchgate.net

Calculation of potential energy curves and dipole moment functions, which are crucial for understanding the rovibrational transition properties. tandfonline.com

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy, encompassing both absorption and emission techniques, probes the transitions between different electronic states of this compound. These studies provide fundamental information about the molecule's electronic structure and excited states.

Emission spectroscopy has been used to analyze transitions such as the d ³Δᵢ - a ³Πᵣ transition of CS in the near-infrared region. journaldephysique.org By recording and analyzing the rotational structure of multiple bands, detailed information about the involved electronic states can be obtained. journaldephysique.org

Laser-induced fluorescence (LIF) is a highly sensitive technique used to detect CS and study its electronic transitions. For example, the A¹Π – X¹Σ⁺ transition has been investigated using LIF, allowing for the complete rotational assignment of vibrational bands. researchgate.net These studies have revealed perturbations between different electronic states, such as the interaction between the A¹Π (v=0) and a'³Σ⁺ (v=10) states. researchgate.net

Key Research Findings from Electronic Spectroscopy:

Rotational analysis of electronic transitions, such as the d ³Δᵢ - a ³Πᵣ and A¹Π – X¹Σ⁺ systems. researchgate.netjournaldephysique.org

Identification and characterization of perturbations between electronic states, which can significantly affect the appearance of the spectra. researchgate.net

Precise assignment of rotational lines in spin-forbidden transitions, for example, the a'³Σ⁺−X¹Σ⁺ (10,0) band. researchgate.net

Spectroscopic Data Analysis and Interpretation Approaches

The analysis and interpretation of spectroscopic data for this compound involve sophisticated theoretical models and computational methods. The goal is to extract precise molecular parameters from the observed spectral lines.

For rotational spectra, the analysis typically involves fitting the measured transition frequencies to a Hamiltonian that includes terms for rotation and centrifugal distortion. nist.govnist.gov For diatomic molecules like CS, the energy levels are often expressed as a power series in J(J+1), where J is the rotational quantum number. nist.gov

In the analysis of rovibrational and electronic spectra, more complex models are required to account for the interactions between vibrational and electronic states. Perturbations, where energy levels of different states are close and interact, can cause significant shifts in line positions and intensities, and their analysis provides detailed insights into the molecular structure. researchgate.net

Computational methods, such as ab initio calculations, play a crucial role in predicting and interpreting spectroscopic data. These calculations can provide initial estimates for molecular constants, helping to guide the assignment of complex spectra. tandfonline.com

Common Approaches in Spectroscopic Data Analysis:

Least-squares fitting: This statistical method is used to determine the best-fit molecular constants from a set of measured transition frequencies. nist.gov

Effective Hamiltonians: These are used to model the energy levels of the molecule, including terms for various interactions.

Quantum chemical calculations: Methods like CASSCF and icMRCI are employed to calculate potential energy curves, dipole moments, and transition properties, aiding in the interpretation of experimental spectra. tandfonline.com

Isotopic Species Spectroscopic Studies

Spectroscopic studies of the isotopic species of this compound, such as ¹²C³³S, ¹²C³⁴S, and ¹³C³²S, are essential for a comprehensive understanding of the molecule. ias.ac.incapes.gov.brresearchgate.net These studies provide a wealth of information that complements the data from the most abundant isotopologue, ¹²C³²S.

By analyzing the spectra of different isotopologues, researchers can:

Refine molecular structure: The substitution of an atom with its isotope alters the moment of inertia, leading to shifts in the rotational and vibrational energy levels. Measuring these shifts allows for a very precise determination of the internuclear distance.

Confirm spectral assignments: The predictable isotopic shifts in spectral lines serve as a powerful tool for confirming the assignment of transitions.

Investigate nuclear properties: High-resolution spectroscopy of isotopes with non-zero nuclear spin, like ³³S (I=3/2), allows for the study of nuclear quadrupole hyperfine interactions, which provides information about the electric field gradient at the nucleus. ias.ac.in

Determine isotopic abundances in astrophysical environments: By observing the rotational lines of different CS isotopologues in interstellar clouds, astronomers can determine the relative abundances of carbon and sulfur isotopes. researchgate.net

Millimeter-wave, infrared, and microwave spectroscopy have all been employed to study the various isotopic forms of CS, leading to the determination of their specific rotational constants, vibrational frequencies, and other molecular parameters. ias.ac.incapes.gov.brnist.govresearchgate.net

Astrophysical and Interstellar Medium Studies of Carbon Monosulfide

Observational Detection and Abundance Determination

The observation of carbon monosulfide across a range of astronomical objects has been fundamental to understanding the chemistry of sulfur in the cosmos.

Detection in Molecular Clouds and Star-Forming Regions

This compound is ubiquitously found in molecular clouds and is a widely used tracer of dense gas in regions of star formation. aanda.org Since its initial detection, CS has been observed in numerous interstellar regions, including the Orion A and Barnard 1 molecular clouds. aanda.org The molecule's various rotational transitions at millimeter wavelengths are readily observable and provide information on the physical conditions of the gas. aanda.org

In star-forming regions, CS emission is often compared with that of other molecules to understand the chemical differentiation within these environments. For example, studies have shown that the morphology of CS emission can be in good agreement with dust continuum emission, suggesting it is a better tracer of gas near young stellar objects than molecules like ammonia (B1221849) (NH₃) in certain cases. researchgate.net The less abundant isotopologue, C³⁴S, is also utilized to measure isotopic ratios, which can provide further clues about the chemical history of the region. aanda.org CS has been instrumental in identifying and characterizing dense molecular filaments and cores, including prestellar and hot molecular cores, which are the nurseries of new stars. aanda.org

Detection in Circumstellar Envelopes

Circumstellar envelopes (CSEs) surrounding evolved stars, particularly Asymptotic Giant Branch (AGB) stars, are rich chemical environments where molecules and dust form efficiently. aanda.org this compound is a significant sulfur-bearing species detected in these envelopes. The chemical composition of a CSE is heavily influenced by the star's carbon-to-oxygen (C/O) ratio. aanda.org

In the envelopes of carbon-rich stars (C/O > 1), CS is observed to have abundances comparable to silicon monosulfide (SiS), another major gas-phase sulfur reservoir. aanda.org Studies suggest that CS can be a gas-phase precursor for the formation of certain types of dust, indicated by a correlation between its fractional abundance and the 30 µm feature associated with magnesium sulfide (B99878) (MgS) dust. aanda.org In oxygen-rich CSEs (C/O < 1), where most carbon is locked in carbon monoxide (CO), the presence of CS is considered anomalous but has been detected. oup.com Its existence in these environments is often explained by photochemical processes in the outer envelope. oup.comnasa.gov

Table 1: Comparison of CS and SiO Abundances in Select Carbon Star Envelopes

Source CS/H₂ Abundance SiO/H₂ Abundance SiS/H₂ Abundance
IRC +10216 --- 1.8 x 10⁻⁷ pnas.org 1.3 x 10⁻⁶ pnas.org
IRC +30374 More abundant than SiS aanda.org --- ---
U Cam More abundant than SiS aanda.org --- ---
CRL 3068 Less abundant than SiS aanda.org --- ---

Note: This table provides a qualitative and quantitative comparison based on available research data. aanda.orgpnas.org In general, for carbon star envelopes, CS and SiS abundances are of the same order, while SiO is typically less abundant. aanda.org

Detection in Planetary Atmospheres (e.g., Neptune)

The first unambiguous detection of a sulfur-bearing species in a giant planet beyond Jupiter was that of this compound in the atmosphere of Neptune. aanda.orgdntb.gov.ua Using the Atacama Large Millimeter/submillimeter Array (ALMA), researchers detected the CS(7-6) rotational transition at 342.883 GHz. aanda.orgdntb.gov.ua

The molecule is present at submillibar levels in Neptune's stratosphere. aanda.org The origin of this stratospheric CS, along with carbon monoxide (CO) and hydrogen cyanide (HCN), is believed to be external. The leading hypothesis is the impact of a large comet several centuries ago that delivered these species to the planet's atmosphere. aanda.orgdntb.gov.uanih.govroyalsocietypublishing.org The observed depletion of CS relative to CO, when compared to the aftermath of the Shoemaker-Levy 9 impact on Jupiter, is thought to be due to CS sticking to aerosols or forming polymers in Neptune's lower stratosphere. aanda.orgdntb.gov.ua

Table 2: this compound Detection in Neptune's Atmosphere

Parameter Value Reference
Observatory Atacama Large Millimeter/submillimeter Array (ALMA) aanda.orgdntb.gov.ua
Transition CS(7-6) at 342.883 GHz aanda.orgdntb.gov.ua
Column Density (2.0–3.1) × 10¹² cm⁻² aanda.orgdntb.gov.ua
Mixing Ratio (2−20) × 10⁻¹¹ aanda.orgdntb.gov.ua

| Favored Origin | Large cometary impact (~1000 years ago) | aanda.orgdntb.gov.ua |

Astrochemical Modeling of this compound Abundances

To interpret observational data and understand the life cycle of this compound in space, astronomers rely on complex astrochemical models. These models simulate the chemical reactions and physical processes that govern the formation and destruction of molecules like CS.

Gas-Phase Chemical Networks

In the cold, low-density conditions of molecular clouds, gas-phase chemistry is dominated by ion-molecule reactions. researchgate.net However, astrochemical models often struggle to reproduce the observed abundances of CS, sometimes overestimating them when using the cosmic elemental abundance of sulfur. aanda.org This suggests that key destruction pathways may be missing or their rates inaccurately estimated in the models.

One significant gas-phase reaction proposed to be a major destruction mechanism for CS at low temperatures is the reaction with atomic oxygen: CS + O → CO + S. aanda.org Theoretical calculations have been performed to determine the rate of this reaction at the cold temperatures prevalent in the interstellar medium (<150 K). aanda.org These studies found the rate constant at 10 K to be negligible, suggesting that this specific reaction may not be the solution to the abundance discrepancy in the coldest regions of space. aanda.org

Gas-phase networks also model the formation of more complex sulfur-bearing molecules starting from CS. aanda.orgpnas.org For instance, the reaction of methylidyne radicals (CH) with hydrogen sulfide (H₂S) has been identified as an efficient gas-phase route to thioformaldehyde (B1214467) (H₂CS), showcasing a key link in the interstellar carbon-sulfur chemistry. pnas.org

Gas-Grain Interaction Models

The surfaces of interstellar dust grains act as catalytic sites for the formation of molecules, a process that is crucial for explaining the observed chemical complexity of the interstellar medium. ebsco.com Gas-grain models incorporate the interaction between gas-phase species and these grain surfaces. ebsco.comharvard.edu

In the context of this compound, gas-grain interactions are vital. CS molecules can freeze out from the gas phase onto the icy mantles of cold dust grains. researchgate.net This depletion of gas-phase CS is a natural explanation for the observed drops in its abundance in the densest regions of molecular clouds. researchgate.net Once on the surface, CS can participate in surface reactions. A key reaction network involves the sequential hydrogenation of CS on ice surfaces, which can lead to the formation of species like thioformaldehyde (H₂CS) and, eventually, methyl mercaptan (CH₃SH). aanda.orgaanda.org

These models consider various processes:

Accretion: Gas-phase species sticking to grain surfaces. harvard.edu

Surface Diffusion: Molecules moving across the grain surface to find reaction partners.

Surface Reactions: Hydrogenation of CS is a key example. aanda.orgaanda.org

Desorption: Molecules returning to the gas phase, driven by thermal energy, cosmic-ray impacts, or the energy released from chemical reactions (chemical desorption). aanda.org

The binding energy of a molecule to the grain surface is a critical parameter in these models, as it dictates the mobility of the species and the temperature at which it desorbs. aanda.org Models are becoming increasingly sophisticated, considering multiple grain sizes and layered ice structures (e.g., water-dominated vs. CO-dominated ice) to more accurately simulate the chemical evolution of interstellar ices. aanda.org

Table 3: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
Ammonia NH₃
Carbon Monoxide CO
This compound CS
This compound (Isotopologue) C³⁴S
Hydrogen Cyanide HCN
Hydrogen Sulfide H₂S
Magnesium Sulfide MgS
Methyl Mercaptan CH₃SH
Methylidyne CH
Silicon Monosulfide SiS

Formation and Destruction Pathways in the Interstellar Medium

This compound (CS) is a key molecule in the interstellar medium (ISM), and its abundance is governed by a complex network of formation and destruction reactions that occur in both the gas phase and on the surfaces of dust grains. aanda.organnualreviews.org The chemical pathways leading to CS are integral to understanding the broader sulfur chemistry in various interstellar environments.

Formation Pathways:

The synthesis of molecules in the dense interstellar medium often begins with the ionization of molecular hydrogen (H₂) by cosmic rays. annualreviews.org The formation of this compound involves various neutral-neutral reactions and processes on grain surfaces.

Gas-Phase Reactions: In the gas phase, a significant formation route for CS is through the reaction of atomic silicon (Si) with the SH radical, which can also lead to the formation of silicon monosulfide (SiS). Another proposed pathway involves the reaction between atomic sulfur and the SiC radical, which can produce both SiS and CS. While thermodynamically stable in collisions with atomic silicon, CS formation is part of a network of reactions involving various Si- and S-bearing molecules.

Grain-Surface Chemistry: A crucial pathway for the formation of more complex sulfur-bearing species begins with the hydrogenation of CS on the surface of cold interstellar ices. aanda.org This process is considered analogous to the well-studied hydrogenation of carbon monoxide (CO) to form methanol (B129727) (CH₃OH). aanda.org The reaction network starting from CS hydrogenation can lead to the formation of thioformaldehyde (H₂CS), methyl mercaptan (CH₃SH), and other intermediate radicals and molecules. aanda.org This surface chemistry is vital for building molecular complexity from simpler precursors like CS. aanda.org

Destruction Pathways:

Photodissociation: In the outer layers of molecular clouds and in regions exposed to ultraviolet (UV) radiation from nearby stars, photodissociation is a primary destruction mechanism for many molecules, including CS. The typical lifetime for a small molecule like CS in unshielded interstellar space is short, ranging from 10 to 300 years, necessitating its continuous formation within the protection of dense clouds. annualreviews.org

Reaction with Atomic Oxygen: The reaction CS + O → CO + S has been proposed as a significant destruction mechanism for CS at the low temperatures prevalent in molecular clouds. Theoretical calculations, which align with experimental data at higher temperatures (150–400 K), show that the rate for this reaction becomes negligible at the typical 10 K temperature of dark clouds. This finding suggests that this specific gas-phase reaction may be less important for CS destruction in the coldest regions of the ISM than previously thought.

Depletion onto Grains (Freeze-out): In the cold, dense interiors of molecular clouds, molecules can collide with and stick to dust grains, a process known as freeze-out. This is a major depletion mechanism for many species, including CS. This process is believed to contribute significantly to the "sulfur depletion problem," where the observed gas-phase abundance of sulfur-bearing molecules is much lower than the cosmic sulfur abundance.

Supernova Shock Waves: Dust grains, on which molecules like CS can be adsorbed, are destroyed by sputtering in gas-grain collisions and vaporization in grain-grain collisions within supernova-generated shock waves. This process returns the constituent atoms to the gas phase, effectively destroying the molecules that were part of the ice mantles.

The interplay between these formation and destruction pathways determines the abundance of CS observed in different regions of the ISM.

Role in Sulfur Depletion Problem in Molecular Clouds

The "sulfur depletion problem" refers to the long-standing mystery of why the abundance of sulfur-bearing molecules observed in the gas phase of dense molecular clouds is significantly lower—by factors of up to 100 or more—than the cosmic or solar abundance of sulfur. While elements like carbon, nitrogen, and oxygen are also depleted from the gas phase by freezing onto dust grains, sulfur appears to be depleted to a much greater extent. this compound, being one of the most readily observable and abundant gas-phase sulfur molecules in these environments, plays a central role in studying this phenomenon.

CS as a Tracer of Remaining Gas-Phase Sulfur:

Theories on Sulfur's Hiding Places:

Several hypotheses have been proposed to explain where the "missing" sulfur resides, with CS chemistry providing important constraints.

Freeze-out onto Dust Grains: The leading theory is that sulfur, like other elements, freezes out onto the surfaces of cold dust grains. It is suggested that sulfur may become depleted more rapidly than other elements because in the translucent outer layers of clouds, sulfur is predominantly in its ionized form (S+). Ions are thought to collide and stick to negatively charged dust grains more efficiently than neutral atoms. As a cloud collapses and becomes denser, this process could lock away a significant fraction of sulfur onto grains before it can be incorporated into other gas-phase molecules.

Formation of Organosulfur Species on Grains: Once on the grain surface, atomic sulfur can react with other species. Models suggest that much of the missing sulfur is locked up in various organo-sulfur species trapped on these grains. The hydrogenation of CS on grain surfaces to form molecules like H₂CS and CH₃SH is one part of this complex grain chemistry. aanda.org While molecules like hydrogen sulfide (H₂S), carbonyl sulfide (OCS), and sulfur dioxide (SO₂) have been detected in interstellar ices, their abundances are insufficient to account for all the missing sulfur. This supports the idea that more complex, less volatile, or less easily detectable sulfur compounds are the main reservoir on the grains.

Incorporation into Metal Sulfides: Another possibility is that sulfur is sequestered in metal compounds, such as iron sulfide (FeS), on dust grains.

The study of CS and its isotopologues allows astronomers to probe the remaining gas-phase sulfur and test the predictions of these depletion models. The abundance of CS, while depleted, provides a crucial data point for estimating the level of sulfur depletion and for constraining the chemical networks that govern sulfur's behavior in the transition from diffuse gas to dense, star-forming cores.

Isotopic Abundance Ratios and Astrophysical Implications

The analysis of isotopic abundance ratios in this compound provides profound insights into nucleosynthesis, stellar evolution, and the chemical evolution of the galaxy. By measuring the relative abundances of isotopologues such as ¹³CS, C³⁴S, and C³³S, astronomers can infer the ratios of their constituent isotopes (e.g., ¹²C/¹³C, ³²S/³⁴S, ³⁴S/³³S). These ratios are fingerprints of the nuclear processes that create the elements inside stars.

Carbon Isotope Ratio (¹²C/¹³C):

The ¹²C/¹³C ratio is a key diagnostic of stellar nucleosynthesis and galactic chemical evolution. ¹²C is a primary element, synthesized in stars of all metallicities, while ¹³C is largely a secondary element, produced in the CNO cycle from pre-existing ¹²C.

Galactic Gradient: Observations of CS and other molecules have revealed that the ¹²C/¹³C ratio is not uniform across the galaxy. It is generally lower in the Galactic Center (around 20-25) and increases with distance from the center. The local interstellar medium (ISM) has a ¹²C/¹³C ratio of about 60-70, which is lower than the solar system's value of approximately 89.

Evolutionary Implications: The lower ¹²C/¹³C ratio in the ISM compared to the solar system is attributed to the galactic enrichment of ¹³C over the 4.6 billion years since the solar system formed. As generations of stars live and die, they process material through the CNO cycle, converting ¹²C to ¹³C and enriching the interstellar gas with it. Measurements in specific clouds, such as the +50 km s⁻¹ Cloud near the Galactic Center, have yielded a ¹²C/¹³C ratio of about 22.

Sulfur Isotope Ratios (³²S/³⁴S, ³⁴S/³³S, and ³⁴S/³⁶S):

Sulfur has four stable isotopes (³²S, ³³S, ³⁴S, and ³⁶S), which are products of oxygen burning and other processes in massive stars. Their relative abundances probe the conditions in the late stages of massive star evolution and supernovae.

³²S/³⁴S Ratio: Similar to the carbon ratio, the ³²S/³⁴S ratio also shows a gradient across the galaxy, increasing with galactocentric distance. In the local ISM, the ratio is around 24. Measurements toward the Galactic Center region have found lower values, around 16-18. These observations provide constraints on models of galactic chemical evolution, suggesting variations in the contributions from different types of supernovae across the galaxy.

³⁴S/³³S Ratio: In contrast to the ³²S/³⁴S ratio, the ³⁴S/³³S ratio appears to be relatively uniform across the galactic disk, with an average value of about 6.3, which is not drastically different from the solar system value. A measurement in the +50 km s⁻¹ Cloud yielded a ratio of 4.3 ± 0.2.

³⁴S/³⁶S Ratio and s-Process Nucleosynthesis: The isotope ³⁶S is of particular interest because it is believed to be a purely secondary nucleus produced by the s-process (slow neutron capture) in massive stars, unlike the other major sulfur isotopes. The first detection of interstellar C³⁶S allowed for the determination of the ³⁴S/³⁶S ratio, which was found to be approximately 115 ± 17. This is significantly lower than the solar system ratio of 200, suggesting that the interstellar medium is relatively more enriched in ³⁶S compared to the material that formed the sun. This finding supports models of nucleosynthesis where ³⁶S is produced in massive stars and provides a valuable probe of s-process enrichment in the galaxy.

The following table summarizes key isotopic ratios measured in the interstellar medium, often using this compound as a tracer.

Isotopic Ratios in the Interstellar Medium and Solar System
Isotope RatioLocal ISM ValueGalactic Center ValueSolar System ValueAstrophysical Significance
¹²C/¹³C~60-70 ~20-25 ~89 Traces CNO cycle processing and galactic chemical evolution.
³²S/³⁴S~24 ~16-18 ~22.5Probes oxygen burning in massive stars and shows a galactic gradient.
³⁴S/³³S~6.3 ~4.3 ~5.6Relatively uniform across the galaxy, constraining nucleosynthesis models.
³⁴S/³⁶S~115 Not widely measured~200 Indicates enrichment from s-process nucleosynthesis in massive stars.

Advanced Analytical and Remote Sensing Methodologies for Astrophysical Detection

Radio Astronomical Observational Techniques

Radio astronomy is the primary method for detecting and studying carbon monosulfide in space. This technique exploits the fact that molecules, including CS, emit and absorb radiation at specific, characteristic frequencies corresponding to transitions between their rotational energy levels. These rotational transitions for many molecules, including CS, fall within the microwave and millimeter wavelength range of the electromagnetic spectrum, which can penetrate the dense, dusty clouds where stars and planets are born.

Radio telescopes on Earth are used to capture these faint signals. The available data on the microwave spectrum of this compound are critically reviewed to provide information applicable to radio astronomy. Molecular data such as rotational constants, centrifugal distortion parameters, and dipole moments are tabulated to predict the rotational transitions of CS up to frequencies of 300 GHz, which covers the operational range of most radio telescopes. For example, the J=2-1 rotational transition of the main isotopologue, ¹²C³²S, is a frequently observed line in studies of the dense interstellar medium.

The detection of these spectral lines is not only a confirmation of the molecule's presence but also a powerful diagnostic tool. The intensity and shape of the spectral lines can reveal key physical parameters of the gas, such as its temperature, density, and turbulence. Furthermore, by observing the Doppler shift of these lines, astronomers can measure the velocity of the gas, providing insights into the dynamics of molecular clouds, such as collapse, expansion, and rotation.

Table 1. Selected Rotational Transitions of this compound (CS) This table presents a selection of measured rotational transition frequencies for the primary isotopologue of this compound (¹²C³²S), which are crucial for its detection via radio astronomy. The uncertainties represent the 90 percent confidence limit.

Transition (J' - J")Frequency (GHz)Uncertainty (MHz)
1 - 048.9909570.000005
2 - 197.9809530.000005
3 - 2146.9690290.000005
4 - 3195.9542190.000010
5 - 4244.9355570.000010
6 - 5293.9120810.000010

Data sourced from the National Bureau of Standards and Cologne Database for Molecular Spectroscopy.

Interferometry Applications (e.g., ALMA)

While single-dish radio telescopes are excellent for detecting the presence of molecules over large areas, radio interferometry is required to map their distribution with high angular resolution. An interferometer combines the signals from multiple, widely separated antennas to achieve the resolving power of a single telescope as large as the maximum separation between the antennas.

The Atacama Large Millimeter/submillimeter Array (ALMA) is a preeminent example of a radio interferometer that has revolutionized the study of this compound. Located in the high-altitude, arid environment of the Chilean Andes, ALMA operates at millimeter and submillimeter wavelengths with unprecedented sensitivity and resolution.

ALMA's capabilities have enabled detailed studies of CS in a variety of astronomical sources:

Star-Forming Regions: ALMA observations of star-forming regions in our own galaxy and others, like the Large and Small Magellanic Clouds (LMC and SMC), use CS emission to trace the dense molecular gas that fuels star birth. These observations can resolve individual dense gas clumps and cores, allowing astronomers to estimate their physical properties such as mass, density, and size, and to study the impact of stellar feedback from young stars.

Circumgalactic and Extragalactic Environments: ALMA has been used to map the distribution of CS in the turbulent environment around the supermassive black hole at the center of galaxy M77 (NGC 1068). These observations revealed that CS is distributed both in the central circumnuclear disk and in a surrounding starburst ring, helping to identify pockets of gas shielded from intense radiation. ALMA has also detected CS in star-forming regions in the outer reaches of our galaxy, providing insights into chemical processes in low-metallicity environments.

Cometary Comas: In our solar system, ALMA has been used to study the distribution of molecules in the atmospheres (comas) of comets. An interferometric survey of comet C/2015 ER61 (PanSTARRS) detected CS and found that its distribution was extended, suggesting it is produced from the breakdown of an unknown parent molecule in the coma rather than being released directly from the nucleus.

Table 2. Examples of ALMA Observations of this compound (CS) This table summarizes several key observational projects using ALMA to study this compound, highlighting the diverse astronomical environments investigated.

Project/TargetAstronomical Source TypeKey Findings
ATOMS Survey (G9.62+0.19)Massive Star-Forming RegionCS J=2-1 emission was found to be more extended than tracers like CH₃OH and HC₃N, with less than 25% of its emission originating from dense cores.
N113 in LMCStar-Forming RegionCS emission is used as a tracer of dense gas to identify and characterize molecular clumps, assessing the impact of low metallicity on star formation.
M77 (NGC 1068)Active Galactic NucleusCS is distributed in both the central circumnuclear disk and the surrounding starburst ring, surviving in dense, shielded gas pockets.
Comet C/2015 ER61CometThe spatial distribution of CS indicates it is a product of a distributed source in the coma, not directly from the nucleus.
WB89-671Outer Galaxy Star-Forming RegionCS was detected at a galactocentric distance of ~23 kpc, with complex and extended emission morphology.

Spectroscopic Surveys and Mapping in Astronomical Sources

Spectroscopic surveys are systematic observational campaigns that map the emission of specific spectral lines over large areas of the sky or within extended astronomical objects. These surveys are vital for understanding the large-scale distribution, structure, and chemical composition of molecular clouds. This compound is a frequent target in such surveys because its emission lines are strong in dense gas, making it an excellent tracer of the material directly involved in star formation.

Notable spectroscopic surveys that have mapped this compound include:

The ORION-B Project: Using the IRAM 30-meter radio telescope, an international team conducted the most complete radio-observation of the Orion B molecular cloud. By creating large-scale maps of emission from various molecules, including carbon monoxide and this compound, the project revealed the "hidden anatomy" of the cloud, dissecting it into regions with different molecular compositions and physical conditions.

The ATOMS Survey: The "ALMA Three-millimeter Observations of Massive Star-forming regions" (ATOMS) survey targeted 146 active star-forming regions to systematically investigate the spatial distribution of dense gas tracers, including the CS J=2-1 line. A case study of the G9.62+0.19 complex showed that while CS is often assumed to trace the densest gas, its emission can be widespread in lower-density regions of a clump, highlighting the importance of high-resolution mapping to interpret molecular line data correctly.

Galactic Center Surveys: Surveys of the central region of our galaxy, such as the EMoCA (Exploring Molecular Complexity with ALMA) survey, have used various isotopologues of CS (including C³⁴S, ¹³CS, and ¹³C³⁴S) to measure carbon and sulphur isotopic ratios. These measurements are crucial for understanding the chemical evolution and nucleosynthesis history of the galactic center.

Surveys of Carbon-Rich Stars: Unbiased spectral line surveys of carbon-rich Asymptotic Giant Branch (AGB) stars have been conducted to chart their circumstellar chemistry. These surveys provide spatially resolved maps of molecular emission, including that from CS, to test and update chemical models of these evolved stars, which are significant contributors to the chemical enrichment of the galaxy.

Through these large-scale mapping efforts, astronomers can correlate the distribution of this compound with other molecules and with different stages of star formation, from quiescent, cold condensations to regions disrupted by the feedback from newborn massive stars.

Future Research Directions and Unresolved Questions in Carbon Monosulfide Studies

Advancements in High-Level Theoretical and Computational Methods

The future of carbon monosulfide research is intrinsically linked to the continued development of sophisticated theoretical and computational tools. These methods are crucial for understanding the complex reaction networks involving CS, particularly in environments where experimental data is scarce, such as the cold interstellar medium.

High-level ab initio quantum chemistry methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are becoming increasingly powerful. The explicitly correlated CCSD(T)-F12 method, for instance, offers high accuracy in calculating interaction energies and potential energy surfaces. Future advancements will likely focus on improving the accuracy and efficiency of these methods for even larger and more complex systems. This will enable more precise calculations of spectroscopic properties, reaction rate constants, and branching ratios for reactions involving CS and its derivatives.

A significant challenge lies in accurately modeling molecule-surface interactions, which are critical for understanding the chemistry of CS on interstellar ice grains. Hybrid high-level quantum mechanics/low-level quantum mechanics (QM/QM) methods, which combine the accuracy of methods like Møller–Plesset perturbation theory (MP2) for the reaction site with the efficiency of Density Functional Theory (DFT) for the extended surface, are a promising avenue. Continued development in this area will provide a more realistic picture of surface-catalyzed reactions.

Furthermore, the application of computational methods to study the formation of complex organic molecules from CS precursors is a key area of future research. For example, theoretical investigations into the hydrogenation of CS to form species like thioformaldehyde (B1214467) (H₂CS) and methyl mercaptan (CH₃SH) have already provided valuable insights into interstellar chemistry. Future studies will likely explore more complex reaction pathways and the role of quantum tunneling, especially at the low temperatures relevant to astrophysical environments.

Table 1: Key Areas for Future Theoretical and Computational Advancements in CS Research

Research AreaKey ObjectivesPotential Impact
High-Accuracy Quantum Chemistry Improve the efficiency and accuracy of methods like CCSD(T) for larger systems.More precise prediction of spectroscopic data and reaction dynamics.
Molecule-Surface Interactions Develop more robust hybrid QM/QM models for ice grain surfaces.Better understanding of catalytic processes in the interstellar medium.
Complex Reaction Networks Explore the formation pathways of complex organic molecules from CS.Elucidation of the role of CS in the synthesis of prebiotic molecules.
Quantum Tunneling Effects Incorporate quantum tunneling into reaction rate calculations at low temperatures.More accurate astrochemical models for cold environments.

Development of Novel Experimental Techniques for Reactive Species

The transient and reactive nature of this compound necessitates the development of advanced experimental techniques for its detection and characterization. Future progress in this area will be crucial for validating theoretical models and providing new insights into the behavior of CS.

Spectroscopic methods are at the forefront of this development. Techniques like surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) offer high sensitivity and spatial resolution, making them promising tools for studying CS adsorbed on surfaces. The development of new SERS probes and substrates could further enhance the detection capabilities for reactive species like CS.

In the gas phase, correlated rotational alignment spectroscopy (CRASY) is an emerging technique that allows for the separation and analysis of individual components in heterogeneous samples, including different isotopologues of a molecule. This could be particularly valuable for studying the isotopic fractionation of CS in various environments.

For studying reaction dynamics, advancements in pump-probe techniques using novel soft X-ray sources like free-electron lasers (FELs) and high-harmonic generation (HHG) are opening new frontiers. These methods can provide time-resolved information on electronic and structural changes during a chemical reaction, offering a direct window into the photodissociation and reaction pathways of CS.

Furthermore, the development of new analytical instruments that combine multiple techniques will be essential. For example, coupling gas chromatography with advanced spectroscopic detectors can provide a comprehensive analysis of complex gas mixtures containing CS and other related compounds.

Table 2: Emerging Experimental Techniques for this compound Studies

TechniquePrinciplePotential Application for CS
Surface-Enhanced Raman Spectroscopy (SERS) Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces.In-situ monitoring of CS reactions on catalytic surfaces and ice analogs.
Correlated Rotational Alignment Spectroscopy (CRASY) Correlates observables of ultrafast gas-phase spectroscopy with high-resolution rotational Raman spectra.Isotope-selective studies of CS and its reaction products.
Time-Resolved X-ray Spectroscopy (FEL/HHG) Uses ultrashort X-ray pulses to probe the dynamics of chemical reactions.Direct observation of CS photodissociation and reaction intermediates.
Hyphenated Analytical Techniques (e.g., GC-Spectroscopy) Combines the separation power of chromatography with the identification capabilities of spectroscopy.Comprehensive analysis of complex mixtures from CS-related experiments.

Expansion of Astrophysical Observational Capabilities

The detection and characterization of this compound in various astrophysical environments provide crucial data for testing and refining astrochemical models. Future advancements in observational astronomy will significantly expand our ability to study CS and its role in the cosmos.

Next-generation telescopes, both ground-based and space-borne, will offer unprecedented sensitivity and spatial resolution. The James Webb Space Telescope (JWST) has already demonstrated its power in detecting molecules in exoplanet atmospheres and will continue to be a vital tool. Future observatories like the Extremely Large Telescope (ELT), the Giant Magellan Telescope (GMT), and the Thirty Meter Telescope (TMT) will enable direct imaging studies of exoplanets, allowing for the detailed characterization of their atmospheric composition, including the presence of CS and other sulfur-bearing molecules.

Line-intensity mapping is an emerging observational technique that can trace the distribution of specific molecules over large areas of the sky. Projects like the CO Mapping Array Pathfinder (COMAP), which targets carbon monoxide, demonstrate the potential of this approach. Similar surveys targeting CS could provide valuable statistical information on its abundance and distribution in star-forming regions and entire galaxies.

The Atacama Large Millimeter/submillimeter Array (ALMA) has already revolutionized the study of the cold universe and will continue to be a key instrument for observing CS. Future upgrades and the development of new radio telescopes will further enhance our ability to probe the chemistry of protoplanetary disks and molecular clouds, where CS is a key tracer.

The interpretation of these observational data will also rely on the availability of accurate laboratory and theoretical data on the spectroscopic properties of CS and its isotopologues. Therefore, a synergistic approach combining new observations with laboratory astrophysics and theoretical calculations will be essential for advancing our understanding of CS in the universe.

Interdisciplinary Connections and Broader Impact of CS Research

The study of this compound extends beyond the traditional boundaries of chemistry and astrophysics, with growing connections to other scientific disciplines. Fostering these interdisciplinary collaborations will be crucial for maximizing the impact of CS research.

The formation of complex organic molecules from simpler precursors like CS is a key aspect of astrobiology. Understanding the reaction pathways that lead from CS to molecules like methyl mercaptan and other sulfur-containing organics provides insights into the potential chemical origins of life. The detection of such molecules in comets and protoplanetary disks strengthens this connection.

In materials science, the unique properties of carbon-sulfur compounds are being explored for various applications. For example, carbon-based nanomaterials are being investigated for use in catalysis, electronics, and biomedical applications. While not directly focused on CS, research in this area can provide valuable insights into the fundamental chemistry of carbon-sulfur bonds.

Furthermore, the analytical techniques developed for studying reactive species like CS can have broader applications in other fields. For example, sensitive spectroscopic methods for detecting trace gases are relevant to environmental monitoring and industrial process control.

The study of carbon cycling, a central theme in Earth and environmental science, also benefits from an interdisciplinary approach. While CS itself is not a major component of Earth's carbon cycle, understanding the fundamental chemistry of simple carbon compounds contributes to the broader knowledge base needed to address complex environmental challenges.

Table 3: Interdisciplinary Connections of this compound Research

DisciplineConnection to CS ResearchBroader Impact
Astrobiology Role of CS in the formation of prebiotic sulfur-containing molecules.Understanding the chemical origins of life.
Materials Science Fundamental chemistry of carbon-sulfur bonds relevant to nanomaterials.Development of new materials for catalysis and electronics.
Environmental Science Development of sensitive detection methods for reactive trace gases.Improved environmental monitoring and pollution control.
Planetary Science Tracing the composition of comets and exoplanet atmospheres.Characterizing the diversity of planetary systems.

Q & A

Q. What are the primary challenges in synthesizing carbon monosulfide (CS) in laboratory settings, and what methodological approaches are used to overcome them?

this compound is highly reactive and unstable under ambient conditions, making isolation difficult. Researchers often employ in situ generation using precursors like carbon disulfide (CS₂) in controlled environments, such as plasma-assisted etching or high-temperature gas-phase reactions. Stabilization within inert matrices or confinement in nanostructured templates (e.g., metal-organic frameworks) can mitigate degradation .

Q. How can the structural and electronic properties of this compound nanostructures be experimentally characterized?

Techniques include:

  • Transmission Electron Microscopy (TEM) for atomic-resolution imaging of chain arrays or monolayers.
  • Raman Spectroscopy to identify vibrational modes linked to C-S bonding.
  • X-ray Diffraction (XRD) for crystallographic phase identification. Computational validation via density functional theory (DFT) with projector augmented-wave (PAW) pseudopotentials is critical for interpreting experimental data .

Q. What analytical methods are suitable for detecting this compound in environmental or synthetic samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame photometric detection (FPD) is recommended for trace analysis. For solid-phase CS nanostructures, X-ray photoelectron spectroscopy (XPS) can resolve sulfur and carbon bonding states. Cross-validation with DFT simulations (e.g., using the Perdew-Burke-Ernzerhof (PBE) functional) enhances accuracy .

Advanced Research Questions

Q. How does strain engineering induce semiconductor-to-metal phase transitions in this compound monolayers?

Applying uniaxial or biaxial strain modifies the hybridization of carbon orbitals, altering bandgap properties. For example, a 5% tensile strain shifts the monolayer from a semiconductor (bandgap ~1.2 eV) to a metallic state. DFT calculations with generalized gradient approximation (GGA) functionals, such as PW91, are used to model strain-dependent electronic structures .

Q. What computational frameworks are most reliable for modeling the thermodynamic stability of CS nanostructures?

  • DFT with PAW pseudopotentials (e.g., VASP) provides accurate energy landscapes for chain arrays and monolayers.
  • Ab initio molecular dynamics (AIMD) simulations assess thermal stability at varying temperatures.
  • Hybrid functionals (e.g., HSE06) improve bandgap predictions but require higher computational resources .

Q. How can researchers address the lack of experimental spectral broadening parameters for CS in atmospheric or astrochemical studies?

Use empirical scaling relationships from analogous molecules (e.g., CO and CO₂) to estimate collisional broadening coefficients. High-resolution Fourier-transform infrared (FTIR) spectroscopy combined with ab initio line lists (e.g., using the HITRAN database framework) can fill data gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.